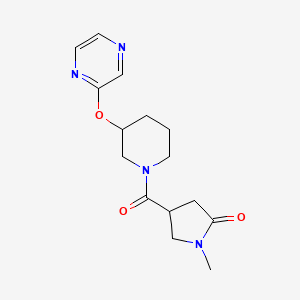

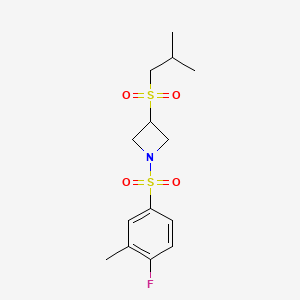

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one ring, which is a five-membered lactam structure with a nitrogen atom . This structure is attached to a piperidine ring through a carbonyl group. The piperidine ring is further connected to a pyrazine ring via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule . The presence of the piperidine and pyrazine rings further adds to the complexity of the structure .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticancer Activity

A study by Hadiyal et al. (2020) highlights the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, showcasing an efficient one-pot procedure that may be related to the synthesis or functionalization of compounds like 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one. These synthesized compounds demonstrated potent anticancer activity against a variety of human cancer cell lines, emphasizing the relevance of such compounds in medicinal chemistry and cancer research (Hadiyal et al., 2020).

Tautomerism in Aza Heterocycles

Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, revealing insights into the stability and transformation products of similar heterocyclic compounds in crystal and solution. This research provides a foundational understanding of the chemical behavior of pyrazin-2-yloxy piperidine derivatives, which is crucial for their application in drug design and synthesis (Gubaidullin et al., 2014).

Synthesis Methods for Heterocyclic Compounds

Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to the target molecule. This research offers alternative approaches to synthesizing complex heterocyclic structures, which are critical in developing new pharmaceuticals and materials (Smaliy et al., 2011).

Nitrogen-Containing Heterocyclic Compounds

Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, including pyrroles, pyridines, and pyrazines, in pharmaceuticals and agrochemicals. This study underscores the significance of compounds like this compound in various applications due to their high biological activities (Higasio & Shoji, 2001).

Supramolecular Synthons in Crystal Engineering

Vishweshwar et al. (2002) analyzed the crystal structures of pyrazinecarboxylic acids to examine the occurrence of supramolecular synthons, highlighting the importance of molecular interactions in crystal engineering. This research is relevant to understanding how compounds like this compound can form stable crystal structures, which is crucial for their use in material sciences and drug formulation (Vishweshwar et al., 2002).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. Given the anti-tubercular activity of similar compounds , “1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” could also be a potential candidate for drug development. Further studies could also focus on optimizing its synthesis process and exploring its reactivity with various reagents.

Propiedades

IUPAC Name |

1-methyl-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-18-9-11(7-14(18)20)15(21)19-6-2-3-12(10-19)22-13-8-16-4-5-17-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEASELGWAUQJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)

![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2840783.png)

![(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2840784.png)

![3-butyl-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2840785.png)

![(E)-5-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2840786.png)

![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)

![[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2840792.png)